Synthetic Advantage: Exclusive S-Alkylation Regioselectivity vs. 2-Oxo Analog
The 2-thioxo group in this compound dictates exclusive S-alkylation at the exocyclic sulfur atom, a distinct advantage over the 2-oxo analog which yields N-alkylated products. This behavior was confirmed by NMR and XRD studies [1]. The 2-oxo form (thieno[2,3-d]pyrimidine-2,4-dione) shows a strong N-alkylation tendency, leading to a structurally different compound. This regioselectivity is quantifiably critical: for thioxo compounds, S-alkylated products are formed in yields exceeding 70% under standard conditions, while oxo compounds give up to 80% N-alkylated product [1].
| Evidence Dimension | Regioselectivity of alkylation reaction |
|---|---|
| Target Compound Data | Exclusive S-alkylation; S-alkylated product yield > 70% |
| Comparator Or Baseline | 2-oxo-thieno[2,3-d]pyrimidin-4-one analog; N-alkylation product yield up to 80% |
| Quantified Difference | Reversed regiospecificity: S- vs N-alkylation; ca. 70–80% yield divergence toward different constitutional isomers |
| Conditions | Alkylation with substituted allyl chlorides in EtOH/DMF/DMSO at room temperature; NMR/XRD confirmation |
Why This Matters
For procurement in medicinal chemistry, this compound offers a predictable, exclusive S-alkylation route, avoiding the isomerically complex N-alkylated products obtained from oxo analogs, which streamlines downstream synthesis and quality control.
- [1] Vovk, M. V., Sukach, V. A., & Vlasov, S. V. (2019). Alkylation of 2-oxo(thioxo)-thieno[2,3-d]pyrimidine-4-ones: Experimental and theoretical study. Journal of Molecular Structure, 1195, 778–788. View Source
